N-cyclobutylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutylpyridazin-3-amine is an organic compound that belongs to the class of amines It features a pyridazine ring substituted with a cyclobutyl group and an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with pyridazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclobutylpyridazin-3-one, while reduction could produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-cyclobutylpyridazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-cyclobutylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-cyclohexylpyridazin-3-amine: This compound features a similar pyridazine ring but with a chloro and cyclohexyl substitution.
N-cyclopropylpyridazin-3-amine: Similar structure with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
N-cyclobutylpyridazin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclobutyl group may confer distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
CAS No. |
1010422-13-5 |
---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-cyclobutylpyridazin-3-amine |
InChI |
InChI=1S/C8H11N3/c1-3-7(4-1)10-8-5-2-6-9-11-8/h2,5-7H,1,3-4H2,(H,10,11) |
InChI Key |
BJOMYLCPCSISCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.